molecular formula C23H28O4 B1360802 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxyvalerophenone CAS No. 898782-94-0

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxyvalerophenone

Cat. No. B1360802
M. Wt: 368.5 g/mol
InChI Key: RCGQVEUATNIMNG-UHFFFAOYSA-N
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Description

The compound is an organic molecule with a dioxane ring (a six-membered ring with two oxygen atoms) and a phenyl ring (a six-membered ring with six carbon atoms, also known as a benzene ring). The dioxane ring is substituted with two methyl groups (CH3), making it a 5,5-dimethyl-1,3-dioxan-2-yl group . The phenyl ring is substituted with a valerophenone group, which is a ketone with a phenyl and a pentyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the dioxane and phenyl rings as the most prominent features. The dioxane ring would have two oxygen atoms and four carbon atoms, with the two methyl groups attached to one of the carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. Without specific data on this compound, these properties can’t be provided .

Scientific Research Applications

Photovoltaic Applications

One significant application of derivatives of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxyvalerophenone is in the field of photovoltaics. A study by Jørgensen and Krebs (2005) demonstrated the use of monomers related to this compound in the stepwise synthesis of oligophenylenevinylenes (OPVs), which were then tested as active materials in photovoltaic cells. The trimeric OPVs showed conversion efficiencies in the range of 0.5-1% in blends with the soluble C(60) derivative PCBM (Jørgensen & Krebs, 2005).

Synthesis and Structural Characterization

The compound's derivatives have been synthesized and characterized for various structural and chemical properties. For instance, Chen et al. (2012) synthesized and characterized derivatives of the compound using techniques like 1H NMR, MS, and X-ray single crystal diffraction analysis (Chen et al., 2012). Similarly, Kuhn et al. (2003) analyzed the crystal structure of a related compound, confirming its betaine nature (Kuhn et al., 2003).

Catalysis and Chemical Reactions

In the realm of catalysis and chemical reactions, derivatives of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxyvalerophenone have been used in various studies. Deutsch et al. (2007) investigated the acid-catalyzed condensation of glycerol with other chemicals, using related compounds as catalysts in the synthesis of potential novel platform chemicals (Deutsch et al., 2007).

Anti-inflammatory Applications

Li et al. (2008) explored the synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids and evaluated their anti-inflammatory activities, demonstrating significant inhibition of inflammation in mice (Li et al., 2008).

Pharmaceutical Synthesis

The synthesis of pharmaceutical compounds also involves the use of derivatives of this compound. Glushkov et al. (1995) detailed a novel synthesis method for Gemfibrozil, a drug used for the prevention and treatment of atherosclerosis, using a derivative of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxyvalerophenone (Glushkov et al., 1995).

Safety And Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and other factors. Without specific data on this compound, it’s impossible to provide accurate safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could involve laboratory experiments to synthesize the compound and measure its properties, as well as computational studies to predict its behavior .

properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O4/c1-23(2)16-25-22(26-17-23)14-7-6-13-21(24)18-9-8-12-20(15-18)27-19-10-4-3-5-11-19/h3-5,8-12,15,22H,6-7,13-14,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGQVEUATNIMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646087
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxyvalerophenone

CAS RN

898782-94-0
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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